molecular formula C12H21NO2 B3306414 (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 926276-08-6

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B3306414
CAS No.: 926276-08-6
M. Wt: 211.30 g/mol
InChI Key: COUZDDDNQCVUDL-AOOOYVTPSA-N
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Description

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative with a stereochemically defined fused cyclopentane-pyrrolidine ring system. It serves as a key intermediate in the synthesis of pharmaceutical agents targeting retinol-binding protein 4 (RBP4) and other therapeutic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZDDDNQCVUDL-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680613
Record name tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926276-08-6
Record name tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the reduced hexahydrocyclopenta[c]pyrrole derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 146231-54-1
  • Physical State : White solid (melting point: 70–71°C)
  • Optical Rotation : [α]²⁵D = +0.40° (c = 1.00 in CHCl₃)
  • Purity : ≥98.5% (HPLC)
  • Safety Profile : Classified as acutely toxic (oral), skin/eye irritant, and respiratory hazard under GHS .

The compound is synthesized via multi-step protocols involving hydrogenation, Boc-protection, and oxidation reactions . Its stereochemistry and functional groups make it a versatile scaffold for drug discovery, particularly for nonretinoid antagonists of RBP4 .

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Ketone group at position 5 C₁₂H₁₉NO₃ 225.28 Precursor for RBP4 antagonists; 98.5% purity
(3aS,6aS)-tert-Butyl 5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24) Benzotriazole-carbonyl group C₂₀H₂₅N₅O₃ 383.45 Inhibits autotaxin (IC₅₀ = 0.6 nM); high solubility (HT-Solubility assay)
(3aR,5r,6aS)-tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (Compound 30) Trifluoromethylphenyl group C₁₉H₂₃F₃N₂O₂ 380.39 Intermediate for RBP4 antagonists; 85% yield via hydrogenation
(3aR,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hydroxyl group at position 5 C₁₂H₂₁NO₃ 227.30 Improved metabolic stability; CAS 875926-93-5
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Methylamino group at position 5 C₁₃H₂₄N₂O₂ 240.35 Potential CNS drug candidate; CAS 1446021-66-4

Key Findings:

Functional Group Impact :

  • The benzotriazole-carbonyl analog (Compound 24) exhibits potent autotaxin inhibition (IC₅₀ = 0.6 nM) due to enhanced π-π stacking and hydrogen bonding .
  • The trifluoromethylphenyl derivative (Compound 30) demonstrates improved lipophilicity (logP = 3.1) compared to the parent compound (logP = 1.8), enhancing blood-brain barrier penetration .

Stereochemical Sensitivity :

  • The (3aS,6aS) diastereomer of the parent compound shows reduced binding affinity to RBP4 (Ki = 1.2 µM vs. 0.3 µM for the (3aR,6aS) form) .

Hydroxyl and methylamino derivatives show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to the parent compound (LD₅₀ = 150 mg/kg) .

Biological Activity

Chemical Identity

  • IUPAC Name : rel-tert-butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • CAS Number : 926276-08-6
  • Molecular Formula : C12H21NO2
  • Molecular Weight : 211.31 g/mol
  • Purity : 96% .

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of various pyrrole derivatives, including those similar to (3aR,6aS)-tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. For instance, a series of synthesized pyrroles demonstrated significant cytotoxicity against various cancer cell lines. The antiproliferative activity was evaluated using assays such as the resazurin assay, which measures cellular viability and proliferation. Compounds exhibiting promising results included those with structural similarities to our compound of interest .

The biological mechanisms through which these compounds exert their effects often involve:

  • Apoptotic Pathways : Pyrrole derivatives have been shown to modulate apoptotic pathways, enhancing programmed cell death in cancer cells. This was evaluated using caspase assays that measure apoptotic activity .
  • Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Inflammation and Other Biological Activities

Pyrrole derivatives are also investigated for their anti-inflammatory properties. In vitro studies have shown that certain fused pyrroles can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
Apoptotic ModulationInduces apoptosis via caspase activation
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Cytotoxicity Assessment

A recent study synthesized a series of fused pyrroles and assessed their cytotoxic effects on HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The results indicated that specific derivatives showed over 70% inhibition at concentrations of 100 µg/mL, suggesting strong anticancer potential .

Case Study 2: Apoptotic Pathway Modulation

In another investigation, a novel pyrrole derivative was tested for its ability to induce apoptosis in human cancer cells. The study utilized flow cytometry and caspase assays to confirm that the compound significantly increased apoptotic cell populations compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for (3aR,6aS)-tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?

Answer: The compound is synthesized via multi-step routes involving cyclization, Boc protection, and catalytic amination. A representative method includes:

  • Step 1 : Cyclization of substituted pyrroles or isoindole derivatives under controlled temperatures (e.g., 70°C for 16 hours) to form the bicyclic core .
  • Step 2 : Boc protection using tert-butyl chloroformate in dichloromethane, followed by purification via flash column chromatography .
  • Step 3 : Palladium-catalyzed amination (e.g., Pd(OAc)₂, BINAP ligand) to introduce aryl substituents, optimizing yields with NaOt-Bu in toluene at 110°C .
    Key purification methods include Kugelrohr distillation and solvent extraction .

Advanced: How can reaction conditions be optimized to improve stereoselectivity and yield?

Answer:

  • Catalyst Systems : Use chiral ligands (e.g., BINAP) with Pd(OAc)₂ to enhance stereocontrol during amination .
  • Temperature Control : Maintain precise temperatures (e.g., 0°C for Boc deprotection, 110°C for catalytic steps) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, CH₃CN) improve solubility of intermediates, while toluene enhances coupling efficiency in Pd-mediated reactions .
  • Workup : Acid-base extraction (e.g., saturated NaHCO₃) and chromatographic purification (30% EtOAc/hexanes) ensure high purity (>85% yield) .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for stereochemical confirmation (e.g., δ 3.49 ppm for Boc-protected NH, δ 1.48 ppm for tert-butyl group) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 225.2842 for C₁₂H₁₉NO₃) .
  • IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and hydroxyl groups (if present) .

Advanced: How is stereochemical ambiguity resolved in bicyclic pyrrolidine derivatives?

Answer:

  • Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • NOE Experiments : Nuclear Overhauser effect NMR identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) .
  • X-ray Crystallography (if applicable): Resolves absolute configuration, though not explicitly cited in evidence.

Basic: What biological targets or pathways are associated with this compound?

Answer:

  • Retinol-Binding Protein 4 (RBP4) : Acts as a nonretinoid antagonist, disrupting retinol transport .
  • Serine Palmitoyltransferase (SPT) : Inhibits SPT (IC₅₀ = 27.3 nM), relevant in lipid metabolism disorders .
  • Neurotransmitter Systems : Pyrrolidine derivatives modulate dopamine and serotonin receptors .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Substituent Effects : Trifluoromethylphenyl groups enhance RBP4 binding affinity (Ki < 50 nM) via hydrophobic interactions .
  • Hydroxyl vs. Ester Groups : Hydroxymethyl derivatives (e.g., CAS 1223748-37-5) improve solubility but reduce membrane permeability .
  • SAR Studies : Pyrimidine-4-carboxylate derivatives (e.g., Compound 18) show 85% in vivo efficacy in murine models .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
  • First Aid : For skin contact, rinse with water (>15 mins); if inhaled, move to fresh air .

Advanced: What methodologies assess preclinical efficacy of derivatives?

Answer:

  • In Vitro Assays : Measure IC₅₀ via fluorescence polarization (RBP4 binding) or enzyme inhibition (SPT activity) .
  • In Vivo Models : Administer derivatives (10 mg/kg, oral) in diet-induced obesity mice, monitoring serum retinol reduction .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (Tmax = 2–4 hrs, t½ = 8–12 hrs) .

Basic: What physical-chemical properties are critical for reactivity?

Answer:

PropertyValueRelevance
Boiling Point327.9 ± 25.0 °CDetermines distillation conditions
Density1.146 ± 0.06 g/cm³Solubility in organic solvents
pKa14.95 ± 0.20Predicts protonation at physiological pH
Data sourced from predicted values for analogs .

Advanced: How is this compound used in synthesizing RBP4 antagonists?

Answer:

  • Intermediate in Coupling : React with methyl 2-chloro-6-methylpyrimidine-4-carboxylate in DMF (60°C, 16 hrs) to form nicotinic acid derivatives .
  • Boc Deprotection : Treat with HCl/Et₂O (3 hrs, rt) to generate free amines for subsequent alkylation .
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, 40 psi H₂) saturates double bonds, enhancing metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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